2-[Methyl(trityl)amino]ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[methyl(trityl)amino]ethanol |
InChI |
InChI=1S/C22H23NO/c1-23(17-18-24)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24H,17-18H2,1H3 |
InChI Key |
PUSMBGWSVOJTKY-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies for 2 Methyl Trityl Amino Ethanol and Analogues
Precursor Chemistry and Functional Group Interconversions
The foundation for synthesizing 2-[Methyl(trityl)amino]ethanol lies in the chemistry of its precursors and the interconversion of functional groups to facilitate the desired transformations.
Synthetic Routes from 2-(Methylamino)ethanol (B44016) Precursors
The most direct precursor for the synthesis of this compound is 2-(Methylamino)ethanol. sigmaaldrich.comwikipedia.org This bifunctional molecule contains both a secondary amine and a primary alcohol, making it an ideal starting material. wikipedia.org The synthesis of 2-(Methylamino)ethanol itself can be achieved through various methods, and it is a commercially available compound. It is used as an intermediate in a variety of chemical syntheses. solubilityofthings.com
One common synthetic approach involves the direct reaction of 2-(Methylamino)ethanol with a tritylating agent. prepchem.com For instance, treating 2-(methylamino)ethanol with thionyl chloride in dichloromethane (B109758) can produce 2-Chloro-N-methyl-ethanamine hydrochloride, which can then be reacted with trityl chloride. prepchem.com Another general method for preparing N-tritylamines involves the reaction of the corresponding amine with trityl chloride in the presence of a base like triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). thieme-connect.com
Derivatization of Amino Alcohol Building Blocks
Amino alcohols are versatile building blocks in organic synthesis. diva-portal.orgdiva-portal.orgnih.gov Their derivatization is often necessary to achieve selective reactions on either the amino or the hydroxyl group. diva-portal.orgdiva-portal.org In the context of synthesizing this compound, derivatization strategies aim to facilitate the selective N-tritylation.
The inherent reactivity differences between the amino and hydroxyl groups can be exploited. Generally, amines are more nucleophilic than alcohols, which can allow for selective N-functionalization under appropriate conditions. However, the use of protecting groups is a more common and reliable strategy to ensure selectivity. For example, the hydroxyl group could be temporarily protected, allowing the tritylation of the amine to proceed without complication. Following the N-tritylation, the protecting group on the hydroxyl function would be removed.
Tritylation Reactions for Selective N-Protection
The introduction of the trityl (triphenylmethyl) group is a key step in the synthesis of the target compound. This bulky group serves as an effective protecting group for amines. total-synthesis.com
Methodology and Reaction Conditions for Amine Protection
The tritylation of amines is a well-established procedure in organic synthesis. uoa.grresearchgate.net The most common method involves the reaction of the amine with trityl chloride (TrCl) in the presence of a base. total-synthesis.comuoa.gr
Commonly used bases include pyridine, triethylamine (Et3N), and 4-(dimethylamino)pyridine (DMAP). thieme-connect.comtotal-synthesis.comuoa.gr Pyridine can function as both the base and the solvent. total-synthesis.com The addition of a catalytic amount of DMAP can accelerate the reaction. thieme-connect.comtotal-synthesis.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (CH2Cl2) or chloroform (B151607) at room temperature. thieme-connect.comuoa.gr
An alternative approach utilizes 4-dimethylamino-N-triphenylmethylpyridinium chloride, which can be used in stoichiometric amounts in solvents like dimethylformamide (DMF) or dichloromethane. orgsyn.orggoogle.com This reagent offers advantages in terms of controlled stoichiometry and enhanced selectivity. orgsyn.org
The general mechanism for tritylation with trityl chloride proceeds via an SN1-type reaction, involving the formation of a stable trityl cation intermediate. total-synthesis.com This high reactivity is a key feature of trityl-based protecting group chemistry.
Table 1: Common Reagents and Conditions for N-Tritylation
| Tritylating Agent | Base | Solvent | Temperature | Reference |
| Trityl Chloride (TrCl) | Triethylamine (Et3N), DMAP (cat.) | Dichloromethane (CH2Cl2) | Room Temperature | thieme-connect.com |
| Trityl Chloride (TrCl) | Pyridine | Pyridine | Room Temperature | total-synthesis.com |
| Trityl Chloride (TrCl) | Triethylamine (Et3N) | Chloroform | Room Temperature | uoa.gr |
| 4-dimethylamino-N-triphenylmethylpyridinium chloride | - | Dimethylformamide (DMF) or Dichloromethane (CH2Cl2) | Not specified | orgsyn.orggoogle.com |
Chemo- and Regioselectivity in Tritylation of Multifunctional Substrates
When a molecule contains multiple reactive sites, such as the amino and hydroxyl groups in 2-(Methylamino)ethanol, the selectivity of the tritylation reaction becomes crucial. rsc.org The bulky nature of the trityl group plays a significant role in determining the regioselectivity of the reaction. total-synthesis.comrsc.org
Due to sterics, primary hydroxyl groups are more readily protected by bulky reagents like trityl chloride than secondary hydroxyls. rsc.org In the case of amino alcohols, the amine group is generally more nucleophilic than the hydroxyl group, favoring N-tritylation over O-tritylation. However, to ensure exclusive N-protection, careful control of reaction conditions is necessary.
In some cases, both the amine and hydroxyl groups can be tritylated. Selective deprotection can then be employed to unmask the desired functional group. For instance, the O-trityl bond can be cleaved under conditions that leave the N-trityl group intact. thieme-connect.com
The choice of catalyst can also influence chemoselectivity. For example, certain Lewis acid catalysts have been shown to promote the selective O-tritylation of alcohols in the presence of other sensitive functional groups. nih.govacs.org Conversely, conditions can be optimized to favor the protection of the amine.
Development of Advanced Synthetic Routes for the Compound
Research into synthetic methodologies continues to provide more efficient and selective ways to prepare molecules like this compound. Advances often focus on improving yields, reducing reaction times, and enhancing selectivity.
One area of development is the use of novel catalytic systems. For instance, metal-catalyzed reactions have been explored for tritylation processes. google.com These methods can offer milder reaction conditions and improved control over selectivity.
Another approach involves the use of solid-phase synthesis techniques. While more commonly applied in peptide and oligonucleotide synthesis, the principles can be adapted for the synthesis of small molecules. acs.org This could involve anchoring a precursor to a solid support, carrying out the tritylation and any other necessary transformations, and then cleaving the final product from the resin.
Furthermore, enzymatic methods are gaining prominence in the synthesis of chiral amino alcohols, offering high stereoselectivity. nih.govnih.gov While not directly applied to the tritylation step, these biocatalytic approaches can provide enantiomerically pure amino alcohol precursors for subsequent chemical modifications.
One-Pot and Cascade Reaction Methodologies
A notable one-pot method involves the synthesis of β-amino alcohols through a cascade process that begins with C-H bond hydroxylation at the benzylic α-carbon, followed by the reduction of a nitrile or amide functional group. rsc.org This approach utilizes molecular oxygen as the oxidant and a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride. rsc.org While this specific protocol has been explored for a range of 1-aryl-2-aminoalkanol derivatives, providing moderate yields for sterically hindered products, its principles can be adapted for analogues of this compound. rsc.org
Another relevant one-pot approach is the efficient synthesis of N-tritylamino acids, which serves as a foundational method for preparing trityl-protected amino compounds. acs.org Additionally, catalyst-free and solvent-free Biginelli reactions have been developed for the one-pot, three-component synthesis of various heterocyclic compounds, demonstrating the versatility of one-pot strategies. rsc.org Organocatalytic reductive alkylation also offers a pathway for the one-step alkylation of diones with aldehydes, showcasing a cascade Knoevenagel/hydrogenation sequence. acs.org
A facile one-pot, four-step procedure has been successfully used for the synthesis of thiazol-2(3H)-imine derivatives starting from α-active methylene (B1212753) ketones. ekb.eg This process involves bromination, treatment with potassium thiocyanate, and condensation with primary amines in a single pot, avoiding the need for extraction and chromatography. ekb.eg Such multi-step, single-pot syntheses highlight the potential for creating complex molecular architectures efficiently.
The following table summarizes a selection of one-pot and cascade reactions for the synthesis of amino alcohol analogues and related structures.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Key Features | Reference |
| C-H Hydroxylation/Reduction Cascade | Amides or Nitriles | O₂, Sodium bis(2-methoxyethoxy)aluminum hydride | 1-Aryl-2-aminoalkanols | Direct route to sterically congested 1,2-amino alcohols. | rsc.org |
| Reductive Alkylation Cascade | Dimedone, Aldehydes, Hantzsch ester, Methyl vinyl ketone | L-proline | Wieland-Miescher Ketone Analogues | Organocatalytic, biomimetic reduction, high enantioselectivity. | acs.org |
| Four-Step Thiazole Synthesis | α-Active Methylene Ketones, NBS, KSCN, Primary Amines | None (one-pot) | Thiazol-2(3H)-imine derivatives | Facile, avoids extraction and chromatography. | ekb.eg |
Biocatalytic and Chemoenzymatic Approaches for Enantiopure Intermediates
Biocatalysis offers significant advantages for the synthesis of enantiomerically pure compounds due to the high selectivity (enantio-, regio-, and chemo-) of enzymes, which operate under mild reaction conditions. researchgate.netrsc.org These methods are particularly valuable for producing chiral intermediates for pharmaceuticals. rsc.orgmdpi.com Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical synthesis, leverage the strengths of both methodologies to create efficient and stereocontrolled synthetic routes. nih.gov
Enantiomerically pure 1,2-amino alcohols, which are structural motifs in many bioactive molecules, can be synthesized using multi-enzyme pathways. acs.org For instance, L-phenylalanine can be converted into enantiopure 2-phenylglycinol or phenylethanolamine through divergent chemoenzymatic routes. acs.org These pathways often start with a series of enzymatic steps, such as deamination, decarboxylation, and enantioselective epoxidation, followed by hydrolysis to yield a chiral diol intermediate. acs.org This intermediate can then be converted into the final amino alcohol via one-pot biocatalytic cascades involving enzymes like alcohol dehydrogenases (ADHs), transaminases (TAs), and amine dehydrogenases. acs.org
A key strategy in these cascades is the use of interconnected enzymatic steps to enable redox self-sufficiency. For example, an alcohol dehydrogenase can oxidize a diol, with the resulting cofactor (NAD⁺) being recycled by an alanine (B10760859) dehydrogenase in a subsequent transamination step. acs.org This approach has been used to produce (S)-phenylglycinol with high yield (81%) and excellent enantiomeric excess (>99.4% ee). acs.org
Lipases are another class of widely used enzymes in chemoenzymatic synthesis, often employed for the kinetic resolution of racemic alcohols or esters via stereoselective hydrolysis or acylation. researchgate.netresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been used to resolve mixtures of aldol (B89426) products to obtain enantiomerically pure intermediates for antiviral drugs. rsc.org The enantioselectivity of lipase-catalyzed reactions can sometimes be affected by factors like product inhibition, where the accumulation of the alcohol product slows the reaction of the more reactive enantiomer. researchgate.net
The following table details examples of biocatalytic and chemoenzymatic methods for producing enantiopure intermediates relevant to amino alcohol synthesis.
| Enzyme(s) | Substrate | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Alcohol Dehydrogenase (ADH), ω-Transaminase (ωTA), Alanine Dehydrogenase (AlaDH) | (R)-1-Phenylethane-1,2-diol | One-pot two-step cascade | (S)-2-Phenylglycinol | 81 | >99.4 | acs.org |
| Alcohol Oxidase, Amine Dehydrogenase, Formate Dehydrogenase | (S)-1-Phenylethane-1,2-diol | One-pot two-step cascade | (R)-Phenylethanolamine | 92 | >99.9 | acs.org |
| Candida antarctica Lipase B (CALB) | Racemic Acetate (B1210297) of 2-methyl-1,3-propanediol (B1210203) mono(p-methoxybenzyl ether) | Hydrolysis | (R)-Alcohol and (S)-Acetate | - | High (E > 35) | researchgate.net |
| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | Reduction | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95 | 96 | mdpi.com |
| Pichia methanolica SC 13825 Reductase | Keto-methyl ester | Reduction | (S)-hydroxy methyl ester | 98 | 99 | mdpi.com |
| Alcohol Dehydrogenase from Lactobacillus kefir | α-Halogenated Ketones | Reduction | Chiral α-Halogenated Alcohols | up to 98 | 95 to >99 | nih.gov |
Reactions Involving the Terminal Hydroxyl Functionality
The terminal hydroxyl group in this compound readily undergoes reactions typical of primary alcohols. These include esterification, etherification, and oxidation. For instance, it can be converted into corresponding esters or ethers by reaction with appropriate acylating or alkylating agents.
A significant application of this hydroxyl functionality is in the synthesis of phosphoramidites, which are key reagents in automated oligonucleotide synthesis. google.comdiva-portal.orgumich.edu The hydroxyl group serves as the attachment point for the phosphitylating agent, leading to the formation of a phosphoramidite (B1245037) derivative. nih.gov This process is a crucial step in building nucleic acid chains. diva-portal.org
Transformations of the N-Trityl-N-methylamine Moiety
The N-trityl-N-methylamine portion of the molecule is primarily involved in reactions concerning the cleavage of the trityl group. The bulky trityl (triphenylmethyl) group serves as a protecting group for the secondary amine. organic-chemistry.org Its removal is a common and often necessary step to unmask the amine functionality for further reactions.
Beyond deprotection, the tertiary amine itself can undergo transformations. For example, N-dealkylation reactions can occur under specific conditions, potentially removing the methyl group. thieme-connect.deencyclopedia.pubnih.gov However, the most synthetically important reactions for this moiety revolve around the strategic removal of the trityl group.
Reductive Cleavage and Deprotection Strategies for the Trityl Group.encyclopedia.pubrsc.org
The removal of the trityl protecting group is a critical transformation for this compound, enabling the liberation of the secondary amine. This deprotection can be achieved under both acidic and reductive conditions.
Acid-Catalyzed Deprotection Conditions.rsc.orgnih.gov
The trityl group is highly susceptible to cleavage under acidic conditions. google.com The reaction proceeds through the formation of a stable triphenylmethyl cation. A variety of acids can be employed for this purpose, with the choice of acid and reaction conditions influencing the efficiency and selectivity of the deprotection. researchgate.netnih.gov
Commonly used acidic conditions include:
Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane is effective for removing the trityl group. nih.gov The concentration of TFA can be adjusted to control the rate of cleavage. researchgate.netnih.gov
Hydrochloric acid (HCl): Dilute solutions of HCl can also be used for detritylation. researchgate.netnih.govacs.org The concentration of HCl can modulate the cleavage of N-trityl bonds. researchgate.netnih.govacs.org
Formic acid: This acid has also been utilized for the removal of trityl groups.
| Reagent | Conditions | Reference |
| Trifluoroacetic acid (TFA) | CH2Cl2, 0 °C | nih.gov |
| Dilute Hydrochloric acid (HCl) | Acetonitrile (MeCN) solution | researchgate.netnih.govacs.org |
| Formic acid | Methanol |
Reductive Detritylation Methods.encyclopedia.pubrsc.org
Reductive methods offer an alternative, non-acidic approach to cleave the trityl group, which can be advantageous when acid-sensitive functional groups are present in the molecule. researchgate.net These methods typically involve the use of a reducing agent.
One notable method involves the use of lithium powder in the presence of a catalytic amount of naphthalene (B1677914). organic-chemistry.orgorganic-chemistry.org This system effectively removes the trityl group from N-tritylamines to yield the corresponding secondary amines in good yields. organic-chemistry.orgorganic-chemistry.org Another approach utilizes sodium borohydride (B1222165) in conjunction with a metal acid catalyst like mercury(II) chloride. researchgate.netnih.gov
| Reagent System | Conditions | Reference |
| Lithium powder, catalytic naphthalene | - | organic-chemistry.orgorganic-chemistry.org |
| Sodium borohydride (NaBH4), Mercury(II) chloride (HgCl2) | Acetonitrile (MeCN) | researchgate.netnih.gov |
Derivatization for Complex Molecular Synthesis and Structural Diversification.google.com
This compound serves as a versatile building block for the synthesis of more complex molecules. mdpi.com Its bifunctional nature allows for sequential or orthogonal modifications of the hydroxyl and amino groups.
After deprotection of the trityl group, the resulting 2-(methylamino)ethanol can be further functionalized. The secondary amine can participate in a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse structural motifs. For example, it can be reacted with carbon disulfide to form N-methyl-2-thiazolidinethione. wikipedia.org
The hydroxyl group can be transformed into a leaving group, such as a mesylate or tosylate, to facilitate intramolecular cyclization, leading to the formation of N-methylaziridine derivatives. Furthermore, the hydroxyl group is a key handle for the synthesis of phosphoramidites, which are essential for the construction of modified oligonucleotides. google.comnih.gov This derivatization allows for the incorporation of the aminoethanol linker into nucleic acid structures, enabling further conjugation or modification.
The strategic manipulation of the protecting groups and the sequential reaction of the two functional moieties allow for the creation of a wide array of complex molecular architectures, highlighting the utility of this compound as a scaffold in synthetic chemistry. mdpi.com
Synthesis and Research Findings
The synthesis of N-substituted ethanolamines can be achieved through various routes. A general method involves the reaction of an amine with an epoxide, such as ethylene (B1197577) oxide. google.com For 2-[Methyl(trityl)amino]ethanol, a plausible synthetic route would involve the reaction of 2-(methylamino)ethanol (B44016) with trityl chloride.
A documented synthesis for the related compound 2-(Tritylamino)ethanol involves reacting 2-Aminoethanol with Triphenylmethyl Chloride in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile. chemsrc.com A similar strategy could be employed for the methylation of the nitrogen atom either before or after the introduction of the trityl group.
Research into N-substituted ethanolamines is often focused on their applications as intermediates. For example, various N,N-disubstituted ethanolamines are studied as precursors to chemical warfare agents, necessitating reliable detection methods. osti.gov Other research explores their use in creating complex molecular architectures, such as piperazine (B1678402) and morpholine (B109124) scaffolds, which are privileged structures in medicinal chemistry. rsc.org The specific compound this compound is listed as a rare chemical available for early discovery research, indicating its potential use as a building block in novel synthetic pathways.
Stereochemical Aspects and Asymmetric Synthetic Applications
Enantioselective Synthesis of Chiral Amino Alcohol Derivatives
Chiral 1,2-amino alcohols are fundamental structural motifs in numerous pharmaceuticals and serve as versatile building blocks in organic synthesis. acs.orgacs.org The development of efficient and highly selective methods for their preparation is a primary focus of modern synthetic chemistry.
Biocatalytic Pathways for Chiral Building Blocks
Biocatalysis has emerged as a powerful tool for the synthesis of optically pure compounds due to the high enantioselectivity and regioselectivity of enzyme-catalyzed reactions. nih.gov These reactions are typically performed under mild conditions, which helps to prevent issues like racemization and isomerization. nih.gov
Engineered amine dehydrogenases (AmDHs) have proven effective in the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversions and enantiomeric excess (ee) often exceeding 99%. frontiersin.orgresearchgate.netacs.org For instance, AmDHs derived from Lysinibacillus fusiformis have been used for the synthesis of (S)-configured vicinal amino alcohols. acs.org This biocatalytic approach offers several advantages, including the use of inexpensive ammonia (B1221849) as the amine donor, the elimination of heavy metals, and high stereoselectivity. frontiersin.org
Another biocatalytic strategy involves a two-step pathway using transketolase (TK) and transaminase (TAm). This method allows for the synthesis of chiral amino alcohols from achiral starting materials. For example, the formation of 2-amino-l,3,4-butanetriol has been demonstrated using this pathway. Furthermore, cascade biocatalysis, combining a transaminase and a carbonyl reductase, has been employed for the simultaneous synthesis of optically pure vicinal diols and β-amino alcohols. researchgate.net
| Enzyme System | Substrate Type | Product Type | Key Advantages |
| Engineered Amine Dehydrogenases (AmDHs) | α-Hydroxy ketones | Chiral vicinal amino alcohols | High enantioselectivity (>99% ee), mild conditions, inexpensive reagents. frontiersin.orgacs.org |
| Transketolase (TK) and Transaminase (TAm) | Achiral substrates (e.g., glycolaldehyde) | Chiral amino alcohols | De novo synthesis from simple precursors. |
| Transaminase and Carbonyl Reductase Cascade | Racemic β-amino alcohols | Enantiopure vicinal diols and β-amino alcohols | Simultaneous resolution and synthesis. researchgate.net |
Catalytic Asymmetric Methods for Accessing Stereoisomers
Beyond biocatalysis, several catalytic asymmetric methods have been developed for the synthesis of chiral amino alcohols. These methods often rely on metal catalysts paired with chiral ligands to achieve high levels of stereocontrol. acs.orgnih.gov
Copper-catalyzed hydroamination of unprotected allylic alcohols provides an efficient route to chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a powerful technique for producing a variety of chiral 1,2-amino alcohol-containing drug molecules with high yields and enantioselectivities greater than 99% ee. acs.org
A stereodivergent copper-based approach allows for the synthesis of all possible stereoisomers of an amino alcohol by combining sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones. nih.gov This method provides excellent control over chemo-, regio-, diastereo-, and enantioselectivity. nih.gov
2-[Methyl(trityl)amino]ethanol as a Chiral Auxiliary Precursor
Chiral auxiliaries are instrumental in diastereoselective reactions, enabling the formation of a desired stereoisomer. beilstein-journals.org An ideal chiral auxiliary is stable, easily attached and removed, and recoverable. beilstein-journals.org this compound serves as a precursor to such auxiliaries, leveraging its structural features to influence the stereochemical outcome of reactions.
Application in Diastereoselective Carbon-Carbon Bond-Forming Reactions
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in carbon-carbon bond-forming reactions. beilstein-journals.orgillinois.edu For example, conjugate addition reactions, which are fundamental for creating C-C bonds, can be rendered diastereoselective by employing chiral Michael acceptors. beilstein-journals.org These acceptors block one face of the double bond, guiding the incoming nucleophile to produce a specific diastereomer. beilstein-journals.org
While direct applications of this compound as an auxiliary in published research are not extensively detailed, the principles of using amino alcohol-derived auxiliaries are well-documented. For instance, pseudoephedrine has been successfully used as a chiral auxiliary in the diastereoselective α-alkylation of amides and in tandem conjugate addition–α-alkylation reactions. beilstein-journals.org The trityl group, being bulky, can be expected to exert significant steric influence in such applications.
Influence of the Trityl and Methyl Groups on Stereocontrol
The bulky trityl (triphenylmethyl) group is a key feature in directing stereoselective transformations. Its large size can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered direction. nih.govmasterorganicchemistry.com This steric hindrance is a powerful tool for enforcing facial selectivity. For example, the use of bulky protecting groups like trityl in Grignard reactions has been shown to result in the formation of a single diastereomer. nih.gov
Application in Ligand Design for Asymmetric Catalysis
Chiral amino alcohols are widely used as precursors for chiral ligands in metal-catalyzed asymmetric reactions. acs.orgmdpi.comunr.edu.arresearchgate.net The ability of the amino and hydroxyl groups to coordinate to a metal center creates a well-defined chiral environment that can induce high enantioselectivity in a variety of transformations.
Ligands derived from chiral amino alcohols have been successfully employed in reactions such as the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com The rigidity of the ligand structure is often a key factor in achieving high enantiomeric excesses. mdpi.com For example, β-amino alcohols with a rigid indane backbone have proven to be effective ligands in the ATH of N-(diphenylphosphinyl)imines. mdpi.com
Metal Complex Formation with Amino Alcohol Ligands
Amino alcohols are highly effective bidentate ligands, capable of coordinating to a metal center through the nitrogen of the amino group and the oxygen of the alcohol moiety. This chelation forms a stable, often five-membered, ring structure with the metal ion, which is a fundamental aspect of their catalytic activity. The formation of such metal complexes is a crucial first step in many catalytic cycles, creating a defined chiral environment around the metal's active site. bohrium.comresearchgate.net
The trityl (triphenylmethyl) group attached to the nitrogen atom in this compound plays a critical role. As an exceptionally bulky protecting group, it introduces significant steric hindrance. nih.gov This steric bulk influences the geometry of the resulting metal complex and restricts the possible coordination pathways for the substrate. dokumen.pub In doing so, it helps to create a highly organized and rigid asymmetric environment, which is essential for effective stereochemical communication during the catalytic event. bohrium.com The N-trityl group can provide powerful 1,3-allylic stereocontrol, directing the outcome of reactions at nearby centers. dokumen.pub
Role in Enantioselective Catalytic Transformations
The chiral metal complexes formed from amino alcohol ligands like this compound are widely employed as catalysts in a variety of enantioselective transformations. ru.nl Their primary function is to facilitate the formation of one enantiomer of a product over the other from a prochiral substrate.
A classic and well-studied application is the catalytic enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. researchgate.net In this reaction, the chiral amino alcohol ligand first reacts with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, and the bulky trityl group directs the approach of the aldehyde to one of its two prochiral faces. The alkyl group from the organozinc reagent is then transferred to the aldehyde, preferentially forming one enantiomer of the resulting secondary alcohol. The efficiency of this process is often measured by the enantiomeric excess (ee) of the product. Research has shown that even subtle changes to the ligand structure can significantly impact the yield and enantioselectivity. bohrium.com
The following table illustrates the effectiveness of different β-amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, a model reaction for demonstrating catalyst efficiency.
| Chiral Ligand | Product Enantiomeric Excess (ee %) | Product Configuration | Reference |
|---|---|---|---|
| (S)-2-(Pyrrolidin-1-yl)-1,2,2-triphenylethanol | 97% | S | acs.org |
| (S)-2-Morpholino-1,2,2-triphenylethanol | 95% | S | acs.org |
| (+)-N-Methylephedrine | Data Not Specified | R | diva-portal.org |
| (1R,2S)-N-Trityl-2-amino-1,2-diphenylethanol Derivative | 86% | S | researchgate.net |
Beyond organozinc additions, these chiral ligands are instrumental in other catalytic systems. For example, chiral oxazaborolidines, which are catalyst complexes formed from a boron hydride and a chiral amino alcohol, are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. ru.nl The use of a bulky N-protecting group, such as the trityl group, is also a recognized strategy in C-C bond-forming hydrogen-borrowing reactions, where it can prevent the racemization of the amine stereocenter during the alkylation process. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diethylzinc |
| Benzaldehyde |
| (S)-2-(Pyrrolidin-1-yl)-1,2,2-triphenylethanol |
| (S)-2-Morpholino-1,2,2-triphenylethanol |
| (+)-N-Methylephedrine |
| (1R,2S)-N-Trityl-2-amino-1,2-diphenylethanol |
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms Involving 2-[Methyl(trityl)amino]ethanol
The most significant reaction mechanism associated with this compound involves the cleavage of the N-trityl bond. The trityl (triphenylmethyl) group is a sterically bulky protecting group for amines and alcohols. mdpi.comnih.gov Its removal, or deprotection, is a key mechanistic step in synthetic sequences where this compound is used as an intermediate.
The deprotection of N-tritylamines typically proceeds under acidic conditions. tubitak.gov.tr The generally accepted mechanism for the acid-catalyzed cleavage of the N-trityl bond is a unimolecular substitution (S"N"1) pathway. tubitak.gov.tr This mechanism can be outlined in two main steps:
Protonation: The nitrogen atom of the amino group is first protonated by an acid (H-A). This step is a rapid pre-equilibrium.
Unimolecular Cleavage: The protonated intermediate undergoes slow, rate-determining cleavage of the carbon-nitrogen bond. This results in the formation of the free amine (2-methylaminoethanol) and the highly stable triphenylmethyl carbocation (trityl cation). The stability of the trityl cation, which is extensively delocalized over the three phenyl rings, is the primary driving force for this S"N"1 mechanism. total-synthesis.com
The bulky nature of the trityl group in this compound also plays a crucial role in its reactivity. For instance, in reactions involving the hydroxyl group, the steric hindrance provided by the N-trityl group can direct the stereochemical outcome of reactions at adjacent centers. nih.gov In hydrogen-borrowing alkylation reactions of analogous N-trityl protected 1,2-amino alcohols, the bulky trityl group has been shown to prevent epimerization of the vulnerable amine stereocenter. nih.gov
Reductive cleavage of the N-trityl group is also possible. The reaction of N-tritylamines with lithium powder and a catalytic amount of naphthalene (B1677914) can lead to the reductive detritylation to afford the corresponding amines in good yields. organic-chemistry.org
Computational Chemistry for Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and provide a deeper understanding of reaction mechanisms at a molecular level.
While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, research on analogous trityl-containing compounds demonstrates the utility of this approach. DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com
For similar systems, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been employed to:
Analyze the conformational landscape of trityl-containing molecules. mdpi.com
Investigate the mechanism of chirality transmission from a stereocenter to the stereodynamic trityl propeller. mdpi.com
Model the transition states of reactions involving the trityl group.
In the context of this compound, DFT could be used to model the S"N"1 deprotection pathway, calculating the energies of the reactants, intermediates, the trityl cation, and transition states. Such calculations would provide quantitative data on the reaction energetics and help to visualize the geometric changes occurring during the reaction.
Transition state theory is fundamental to understanding reaction rates. Modeling the transition state for the cleavage of the C-N bond in this compound is key to understanding its lability. For the S"N"1 deprotection, the transition state would resemble the point of maximum energy along the reaction coordinate leading to the formation of the trityl cation and 2-methylaminoethanol.
Computational modeling can determine the geometry and energy of this transition state. This involves locating a first-order saddle point on the potential energy surface. Analysis of the transition state structure would reveal the extent of bond breaking and bond formation at this critical point. For related acid-labile protecting groups, computational studies have successfully modeled transition states for their removal.
Density Functional Theory (DFT) Studies of Reaction Pathways
Kinetic and Thermodynamic Studies of Transformations
Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. For this compound, such studies would primarily focus on the deprotection reaction.
Kinetic investigations into the removal of the closely related N-methyltrityl (Mtt) group in solid-phase peptide synthesis have been reported. nih.gov One study found that the removal of the Mtt group followed zero-order kinetics under specific batchwise synthesis conditions. nih.gov The rate of deprotection is highly dependent on the acid concentration and the solvent system used. researchgate.net For example, low concentrations of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are commonly used for Mtt removal. researchgate.net
The table below summarizes deprotection conditions used for the related N-methyltrityl (Mtt) group, which provide an indication of the conditions that would likely be effective for the N-trityl group in this compound, although reaction rates may differ.
| Reagent System | Concentration | Notes | Reference |
|---|---|---|---|
| TFA/DCM | 1-3% TFA | Commonly used for selective deprotection. | researchgate.net |
| TFA/TIS/DCM | 1:2:97 (v:v:v) | Triisopropylsilane (TIS) is added as a cation scavenger. | peptide.com |
| Acetic Acid/TFE/DCM | 1:2:7 (v:v:v) | A milder condition for acid-labile groups. | researchgate.net |
| Perchloric Acid | 4-8 M | Used for the removal of the parent N-trityl group. | tubitak.gov.tr |
Thermodynamically, the deprotection reaction is favored by the formation of the very stable trityl carbocation. The equilibrium of the reaction is driven towards the products, especially when a cation scavenger (like triisopropylsilane) is used to trap the trityl cation, preventing its recombination with the deprotected amine. researchgate.net The thermodynamics of N-trityl protection and deprotection are also influenced by the solvent and the specific acidic catalyst employed. researchgate.net
Advanced Characterization Methodologies for Structural and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the molecular framework. libretexts.org
Elucidation of Molecular Connectivity and Structure
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in establishing the molecular connectivity of 2-[Methyl(trityl)amino]ethanol. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a map of the proton environments and their neighboring protons. For instance, the protons of the ethyl group adjacent to the oxygen and nitrogen atoms will exhibit characteristic shifts and splitting patterns. libretexts.org The trityl group, with its numerous aromatic protons, will show a complex multiplet in the aromatic region of the spectrum. The methyl group attached to the nitrogen will appear as a singlet, given the absence of adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The number of distinct signals indicates the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of attached atoms. For example, the carbon atom bonded to the hydroxyl group will have a specific chemical shift, as will the carbons of the trityl group and the methyl group. scielo.brorganicchemistrydata.org
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for confirming the connectivity established by 1D NMR. COSY experiments reveal correlations between protons that are coupled to each other, allowing for the unambiguous assignment of proton signals and the tracing of the spin-spin coupling networks within the molecule. acs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Trityl (Aromatic) | 7.0 - 8.0 | 120 - 150 |
| Methylene (B1212753) (-CH₂-O) | 3.0 - 4.0 | 60 - 70 |
| Methylene (-CH₂-N) | 2.5 - 3.5 | 40 - 50 |
| Methyl (N-CH₃) | 2.0 - 3.0 | 30 - 40 |
| Hydroxyl (-OH) | Variable | - |
| Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. |
Stereochemical Assignment via Advanced NMR Techniques
For chiral molecules like this compound, advanced NMR techniques are employed to determine the relative and absolute stereochemistry. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly powerful. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the three-dimensional arrangement of atoms. ipb.ptnih.gov By analyzing the NOE correlations, it is possible to deduce the relative orientation of the substituents around the chiral center.
For instance, NOE correlations between the protons of the methyl group and specific protons on the ethyl chain or the trityl group can help to define the preferred conformation and the relative stereochemistry of the molecule in solution. ipb.pt The presence or absence of certain NOE cross-peaks can distinguish between different stereoisomers. acs.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a vital analytical technique used to confirm the molecular weight of this compound and to assess its purity. otsuka.co.jp In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) directly corresponds to the molecular weight of the compound, providing strong evidence for its identity. rsc.org
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental composition, further confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner.
Furthermore, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for purity assessment. lcms.cz It can detect and identify impurities, even at very low levels, by separating them from the main compound before they enter the mass spectrometer. This is crucial for ensuring the quality of the synthesized this compound.
X-ray Diffraction Analysis for Absolute Configuration Determination and Conformational Studies
X-ray diffraction analysis of a single crystal is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.comuol.de This technique provides a precise three-dimensional map of the electron density in the crystal, from which the exact spatial arrangement of every atom in the molecule can be determined. researchgate.netijcce.ac.ir
For this compound, a successful X-ray crystal structure analysis would unambiguously establish the R or S configuration at the chiral center. mdpi.com The analysis of the diffraction data, particularly through the use of anomalous dispersion, allows for the determination of the absolute stereochemistry without the need for a chiral reference. wayne.edu
In addition to absolute configuration, X-ray diffraction provides detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net This information is invaluable for understanding the steric and electronic effects that govern the molecule's shape and reactivity.
Chiral Chromatography for Enantiomeric Excess and Purity Assessment
Chiral chromatography is an essential technique for determining the enantiomeric excess (e.e.) and assessing the enantiomeric purity of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound, leading to their separation. tripod.com
High-performance liquid chromatography (HPLC) with a chiral column is a common approach. nih.gov The two enantiomers will have different retention times on the chiral column, allowing for their quantification. windows.netresearchgate.net The ratio of the peak areas of the two enantiomers directly corresponds to the enantiomeric excess of the sample. nih.gov
Various types of chiral stationary phases are available, including those based on polysaccharides, proteins, and cyclodextrins. mdpi.com The choice of the appropriate CSP and mobile phase is critical for achieving good separation of the enantiomers of this compound. The development of a robust chiral HPLC method is a key step in the quality control of this compound, ensuring its suitability for stereoselective applications.
Table 2: Common Chiral Stationary Phases for HPLC
| Chiral Stationary Phase Type | Common Examples | Separation Principle |
| Polysaccharide-based | Cellulose and amylose (B160209) derivatives | Formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance. mdpi.com |
| Protein-based | Bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Enantioselective binding to specific sites on the protein. |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. mdpi.com |
| Ligand Exchange | Amino acid derivatives with a metal ion (e.g., copper) | Formation of diastereomeric metal complexes with different stabilities. windows.net |
Future Perspectives and Emerging Research Avenues for N Trityl N Methylaminoethanol Derivatives
Development of Novel Synthetic Applications beyond Traditional Protecting Group Roles
The trityl group has long been established as a robust protecting group for primary alcohols and amines in multistep organic synthesis, valued for its stability in neutral or basic conditions and its facile removal under mild acidic conditions. acs.orgresearchgate.netnih.gov However, the future of N-Trityl-N-methylaminoethanol chemistry lies in leveraging the entire molecule as a functional building block, rather than just a temporarily masked amine.
A prime example of this evolution is its incorporation into self-immolative polymers (SIPs). acs.org These are "smart" materials designed to depolymerize into their constituent monomers in response to a specific stimulus that cleaves a terminal end-cap. researchgate.netannualreviews.org The rate of this end-to-end degradation cascade is critical for applications in areas like drug delivery, sensors, and transient materials. annualreviews.orgresearchgate.net
Research has shown that the rate-limiting step in the depolymerization of certain polycarbamate-based SIPs is the intramolecular cyclization of a spacer unit. acs.org Early SIPs often used spacers like N,N'-dimethylethylenediamine. acs.orgresearchgate.net By replacing this with N-methylaminoethanol, researchers have achieved a significant acceleration in depolymerization. annualreviews.orgacs.orgacs.orguwo.ca The N-methylaminoethanol spacer, upon its release during the cascade, undergoes a more rapid intramolecular cyclization, thereby speeding up the entire depolymerization process from days to hours. acs.orgacs.org This demonstrates a sophisticated application where the N-methylaminoethanol moiety is not merely a protected component but a crucial rate-controlling element within a functional polymeric system. rsc.orgreading.ac.uk
| Polymer Spacer | Depolymerization Half-Life (t1/2) | Reference |
|---|---|---|
| N,N'-dimethylethylenediamine | ~7 hours (for 50% degradation) | acs.org |
| N-methylaminoethanol | ~1 hour (for 50% degradation) | acs.org |
| 2-mercaptoethanol | <30 minutes (for 50% degradation) | acs.org |
Exploration of Sustainable and Green Synthesis Protocols
In line with the growing emphasis on green chemistry, a significant research avenue is the development of environmentally benign synthesis protocols for N-Trityl-N-methylaminoethanol and its derivatives. organic-chemistry.org Traditional synthesis, including protection and deprotection steps, often relies on hazardous solvents and reagents, contributing to significant chemical waste. organic-chemistry.org Future research is focused on minimizing this environmental impact.
Key strategies in greening the synthesis include:
Solvent Replacement: A major goal is the replacement of undesirable solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) with greener alternatives. google.com Solvents like ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water are being explored. For instance, protocols using an ethyl acetate/acetonitrile (EtOAc/MeCN) mixture have been successfully developed for loading amino acids onto trityl-based resins, a process chemically related to the synthesis of the title compound. google.com
Catalysis: The use of recyclable and more efficient catalysts is another cornerstone of green synthesis. For the tritylation step, which is fundamental to creating the N-Trityl moiety, research into recyclable Lewis acid-based ionic liquids has shown promise. acs.org These catalysts can be reused for multiple cycles with minimal loss of activity, drastically reducing waste compared to stoichiometric reagents. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) is crucial. This involves minimizing the use of protecting groups altogether or choosing those that are part of a more efficient, convergent synthesis strategy. organic-chemistry.orgmdpi.com
| Solvent Class | Examples | Rationale for Classification |
|---|---|---|
| Preferred / Greener | Water, Ethanol, Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, biodegradable, derived from renewable resources (in some cases). |
| Usable / Problematic | Acetonitrile (MeCN), Toluene, Cyclohexane | Moderate environmental and/or health concerns. |
| Undesirable / Hazardous | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High toxicity, environmental persistence, suspected carcinogens or reproductive toxins. |
Integration into Complex Molecular Architectures and Functional Materials
The true potential of N-Trityl-N-methylaminoethanol derivatives is realized when they are integrated as key components into larger, functional molecular systems. Their unique structure allows them to act as versatile linkers or building blocks in the construction of complex architectures.
As discussed, the role of N-methylaminoethanol derivatives as cyclizing spacers in self-immolative polymers (SIPs) is a prominent example. annualreviews.orguwo.ca This integration allows for precise tuning of the degradation properties of the resulting material. uwo.ca Research is expanding to include these units in more complex polymer architectures, such as hyperbranched SIPs and block copolymers, which can self-assemble into nanoparticles for applications like triggered drug release. acs.org
Beyond polymers, N-methylaminoethanol derivatives serve as crucial intermediates in the synthesis of bioactive small molecules and pharmaceuticals . For example, the synthesis of certain thiazolidine-2,4-dione (TZD) analogs, which are investigated for their potential antidiabetic properties, utilizes N-methylaminoethanol derivatives as key building blocks to construct the desired molecular framework. wdh.ac.id Similarly, derivatives have been used in the synthesis of hydroxyamides with anticonvulsant activity and as linkers for tethering intercalators to oligonucleotides for applications in antisense chemistry. researchgate.netresearchgate.net In these contexts, the N-methylaminoethanol unit provides specific spacing and functionality essential to the molecule's ultimate biological or chemical function.
| Complex Architecture | Role of N-Methylaminoethanol Derivative | Emerging Application |
|---|---|---|
| Linear Self-Immolative Polymers | Rate-controlling cyclization spacer | Transient materials, sensors, rapid-release systems annualreviews.orgresearchgate.net |
| Hyperbranched Polymers | Structural branching unit | Signal amplification, high-capacity cargo release acs.org |
| Thiazolidine-2,4-dione (TZD) Analogs | Intermediate/structural scaffold | Development of novel therapeutic agents wdh.ac.id |
| Oligonucleotide Conjugates | Flexible linker | Antisense therapies, diagnostic probes researchgate.net |
Q & A
Basic: What are the standard synthetic routes for 2-[Methyl(trityl)amino]ethanol, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves a two-step process:
Aminoethanol Derivatization: React 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene under reflux (100°C, 2 hours) using triethylamine as a base. This step achieves 88% yield of the intermediate 2-((2-methoxyethyl)(methyl)amino)ethanol .
Trityl Protection: Treat the intermediate with trityl chloride (or triphenylmethanol in TFA for tritylation) under anhydrous conditions. For example, tritylation of cysteine methyl ester with triphenylmethanol in TFA achieves 81% yield .
Critical Parameters:
- Solvent Choice: Toluene or DMF for solubility and inertness.
- Temperature Control: Reflux conditions (100°C) for efficient coupling.
- Base Selection: Triethylamine to neutralize HBr generated during alkylation .
Advanced: How to address competing side reactions during the tritylation of aminoethanol derivatives?
Methodological Answer:
Competing reactions (e.g., over-alkylation or trityl group migration) can be mitigated by:
- Stoichiometric Precision: Use a 1:1 molar ratio of tritylating agent (e.g., trityl chloride) to the aminoethanol derivative to avoid excess reagent .
- Low-Temperature Quenching: Add the tritylating agent at 0°C to suppress exothermic side reactions .
- Protection of Reactive Sites: Pre-block secondary amines with Boc groups before tritylation, as demonstrated in peptide synthesis workflows .
- Analytical Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates promptly .
Basic: What spectroscopic methods are effective in distinguishing this compound from its deprotected analogs?
Methodological Answer:
- 1H NMR: The trityl group’s aromatic protons (6.5–7.5 ppm, multiplet) and the absence of -NH signals (protected by trityl) confirm successful protection. Deprotected analogs show free -NH2 or -OH signals .
- IR Spectroscopy: Loss of N-H stretching (~3300 cm⁻¹) in the tritylated product, replaced by C-Ph vibrations (~1600 cm⁻¹) .
- Mass Spectrometry: Molecular ion peaks at m/z ~380–400 (tritylated form) vs. m/z ~100–120 (deprotected) .
Advanced: How to optimize solvent systems for the purification of this compound using column chromatography?
Methodological Answer:
- Normal-Phase vs. Reverse-Phase: Use silica gel (normal-phase) for polar impurities, but C18 reverse-phase columns (e.g., acetonitrile/water gradients) are superior for separating tritylated compounds due to their hydrophobicity .
- Gradient Elution: Start with 70% acetonitrile/30% water to retain the compound, then increase to 95% acetonitrile for elution .
- Additive Optimization: Include 0.1% TFA in the mobile phase to suppress tailing and improve peak resolution .
Advanced: What role does this compound serve as an intermediate in peptide-based drug synthesis?
Methodological Answer:
This compound acts as a protected amino alcohol in peptide coupling:
- Applications:
- Case Study: In RPR-113829 synthesis, trityl-protected intermediates undergo reductive amination with cysteine derivatives, followed by deprotection with TFA to yield bioactive peptides .
Basic: How to troubleshoot low yields in the final deprotection step of this compound?
Methodological Answer:
- Acid Selection: Use TFA (stronger than HCl) for efficient trityl cleavage. Ethanedithiol can be added as a scavenger to trap trityl cations and prevent side reactions .
- Reaction Time: Extend deprotection to 2–4 hours under stirring to ensure complete removal.
- Workup: Precipitate the product in cold ether to remove residual TFA and scavengers .
Advanced: What computational tools predict the stability of this compound under varying pH conditions?
Methodological Answer:
- pKa Prediction: Software like MarvinSketch estimates the amino group’s pKa (~9.5), indicating instability below pH 7. Use buffered solutions (pH 7.5–8.5) during synthesis .
- DFT Calculations: Model trityl group dissociation energies to identify pH thresholds for decomposition .
- Experimental Validation: Compare predicted stability with HPLC stability studies at pH 4–10 .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
